

Application Notes and Protocols for In Vivo Administration of OX04528

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04528 is a highly potent and selective, G-protein biased agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4][5][6] As an orally bioavailable compound, **OX04528** serves as a valuable tool for the in vivo investigation of GPR84 signaling in various physiological and pathological processes. GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with inflammatory responses.[7][8] Consequently, **OX04528** is a critical compound for research in areas such as inflammation, immunology, and metabolic diseases.[9][10]

These application notes provide detailed protocols for the in vivo administration of **OX04528** in mice, a summary of its pharmacokinetic profile, and an overview of the GPR84 signaling pathway.

Data Presentation In Vitro Potency and Selectivity of OX04528



Parameter	Cell Line	Value	Reference
EC50 (cAMP Inhibition)	CHO-hGPR84	0.00598 nM (5.98 pM)	[2]
β-arrestin Recruitment	CHO-β-arrestin- hGPR84	No detectable activity up to 80 μM	[2]
Selectivity	FFA1, FFA4, CB2	No significant activity	[2][3]

Pharmacokinetics of OX04528 in Mice

The pharmacokinetic properties of **OX04528** have been evaluated in mice following oral administration.

Parameter	Value	Unit
Dose	10	mg/kg
Administration Route	Oral (p.o.)	-
Tmax (Time to Peak Concentration)	0.25	h
Cmax (Peak Plasma Concentration)	1.8	μМ
AUC (Area Under the Curve)	2.8	μM·h
t1/2 (Half-life)	0.97 (approximately 58 minutes)	h
Bioavailability (F%)	48	%

Data sourced from Wang et al., 2024.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis of OX04528 in Mice



This protocol outlines the procedure for assessing the pharmacokinetic profile of **OX04528** in mice following oral administration.

Materials:

- OX04528
- Vehicle solution: 10% DMSO, 40% PEG400, 50% Saline
- CD-1 mice (male, 8-10 weeks old)
- Oral gavage needles
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system for bioanalysis

Procedure:

- Animal Acclimatization: Acclimate male CD-1 mice for at least one week prior to the experiment under standard laboratory conditions with free access to food and water.
- Formulation Preparation:
 - Prepare the vehicle solution by mixing 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 400 (PEG400), and 50% sterile saline.
 - Dissolve OX04528 in the vehicle to achieve a final concentration suitable for a 10 mg/kg dose in a dosing volume of 10 mL/kg. Ensure the solution is homogenous.
- Dosing:
 - Fast the mice for 4 hours before dosing, with continued access to water.
 - Administer a single 10 mg/kg dose of the OX04528 formulation via oral gavage.

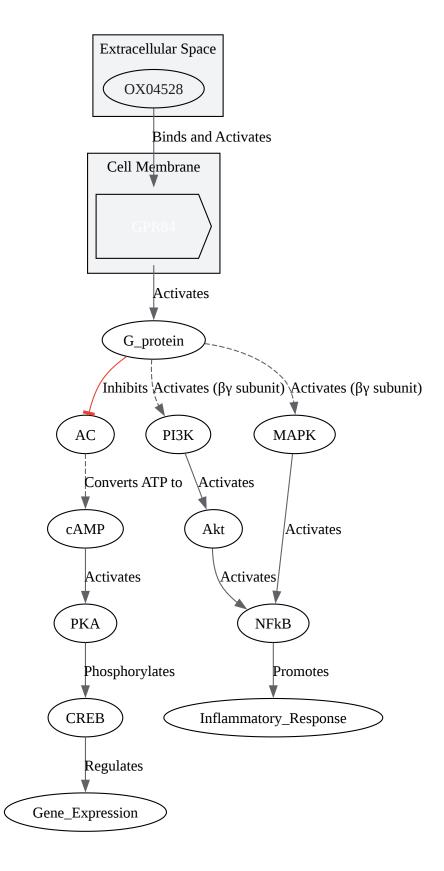


· Blood Sampling:

- \circ Collect blood samples (approximately 50-100 μ L) at the following time points post-dosing: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
- Blood can be collected via a suitable method such as tail vein or saphenous vein sampling.
- Plasma Preparation:
 - Immediately after collection, centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until bioanalysis.
- Bioanalysis:
 - Quantify the concentration of OX04528 in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
 - Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and t1/2, using appropriate pharmacokinetic software.

Signaling Pathway



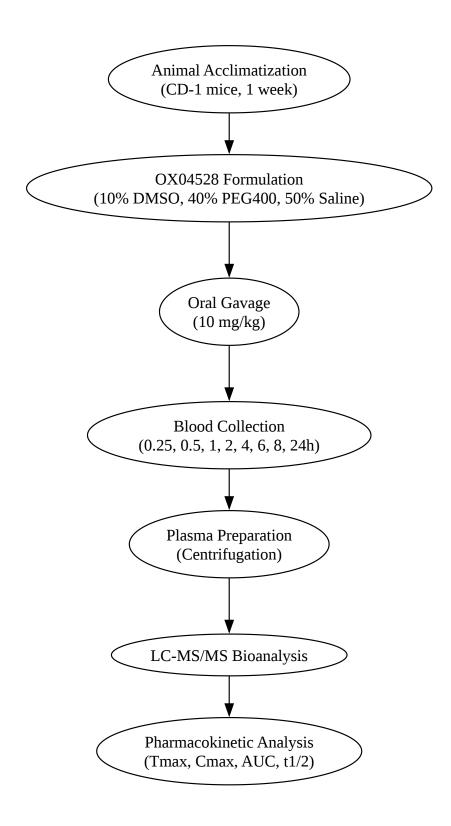


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Caption: GPR84 Signaling Pathway activated by OX04528.



Experimental Workflow



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Caption: Workflow for in vivo pharmacokinetic analysis of OX04528.

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References

- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX04528 | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 3. OX 04528 Supplier | CAS 3028055-45-7 | OX04528 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 9. JCI GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
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